Product packaging for Heptanoic acid, neopentyl glycol ester(Cat. No.:CAS No. 68855-18-5)

Heptanoic acid, neopentyl glycol ester

Cat. No.: B1607218
CAS No.: 68855-18-5
M. Wt: 234.33 g/mol
InChI Key: VRYUGRNJSPQWJC-UHFFFAOYSA-N
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Description

Overview of Polyol Esters in Advanced Materials and Chemical Synthesis Research

Polyol esters are a significant class of synthetic compounds formed by the reaction of a polyol (an alcohol with multiple hydroxyl groups) with fatty acids. researchandmarkets.com Common polyols used in their synthesis include neopentyl glycol, trimethylolpropane (B17298), and pentaerythritol (B129877). researchandmarkets.com These esters are the subject of extensive research due to their versatile and high-performance properties, such as excellent thermal and oxidative stability, low volatility, and superior lubricity. researchandmarkets.comresearchgate.net

In the realm of advanced materials, polyol esters are primarily investigated as high-performance lubricant base stocks. analis.com.my They are crucial in applications with demanding temperature conditions, such as jet engine and automotive lubricants. researchandmarkets.com Research focuses on tailoring their molecular structure by varying the polyol and fatty acid components to achieve specific performance characteristics. researchandmarkets.com Furthermore, the use of fatty acids from renewable resources like palm oil for synthesis is an active area of research, positioning polyol esters as potential biolubricants with enhanced biodegradability. analis.com.mytandfonline.com

Chemical synthesis research on polyol esters explores various catalytic methods to improve reaction efficiency and yield. While traditional synthesis often relies on homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid, these can lead to side reactions and environmental concerns. researchgate.net Consequently, a significant research trajectory involves the development of greener synthesis routes. This includes the use of heterogeneous solid acid catalysts and enzymatic catalysts, such as immobilized lipases, which can operate under milder conditions and are often reusable. nih.govresearchgate.netpnu.ac.ir Microwave-assisted synthesis has also been explored as a method to reduce reaction times and energy consumption. researchgate.net

Significance of Neopentyl Glycol Esters in Contemporary Chemical Science

Neopentyl glycol (NPG) is a diol with a unique, highly stable structure owing to the presence of two methyl groups on the alpha-carbon atom. chemicalbook.com This structure is responsible for the high chemical and thermal stability of its derivatives, including neopentyl glycol esters. chemicalbook.com The esterification of neopentyl glycol with various carboxylic acids yields synthetic esters that are central to several areas of chemical science and industry. wikipedia.org

The primary significance of NPG esters lies in their application as base fluids for synthetic lubricants, plasticizers, and resins for coatings. chemicalbook.comwikipedia.org When used in the manufacture of polyesters, NPG enhances the product's stability against heat, light, and water. wikipedia.org As lubricants, NPG esters exhibit a reduced potential for oxidation and hydrolysis compared to natural esters, making them suitable for high-performance applications. analis.com.mywikipedia.org

Recent research has expanded the scope of NPG esters into novel applications. For instance, studies have investigated their use as solid-liquid phase change materials (PCMs) for thermal energy storage. acs.org The synthesis of NPG esters with specific fatty acids allows for the tuning of their melting points and latent heat capacities, making them promising candidates for this application. acs.org Furthermore, research into the synthesis process itself is a key area of interest. Studies have focused on optimizing reaction conditions using various catalysts to achieve high conversion rates efficiently. asianpubs.org The development of environmentally friendly synthesis methods, such as using enzymatic catalysts in solvent-free media, highlights the push towards sustainable chemical manufacturing. nih.govresearchgate.net

Scope and Research Trajectories for Heptanoic Acid, Neopentyl Glycol Ester

This compound, also referred to as neopentyl glycol diheptanoate, is a specific diester that serves as a subject of focused research. nih.gov It is formed from neopentyl glycol and heptanoic acid, a medium-chain fatty acid. jiuanchemical.com Its primary established roles are as a light, non-greasy emollient and skin-conditioning agent in the cosmetics and personal care industry and as a synthetic lubricant base oil. jiuanchemical.comgraceandstella.comulprospector.com In cosmetics, it is valued for improving the texture and feel of formulations, often serving as an alternative to volatile silicones like cyclomethicone. ulprospector.comspecialchem.combusinesswire.com In lubrication, it provides excellent thermal and oxidative stability. jiuanchemical.com

Current research trajectories are centered on both its synthesis and the characterization of its physicochemical properties for various applications. A significant area of investigation is the development of "green" synthesis methods. One study detailed the first-time synthesis of neopentyl glycol diheptanoate in a solvent-free medium using an enzymatic pathway with Novozym® 435 as the biocatalyst. nih.govresearchgate.net This research optimized temperature and catalyst concentration to achieve high yields (90-95%), demonstrating a more environmentally friendly production route. nih.govresearchgate.net Other studies have explored different catalytic systems, including acidic ion exchange resins, to facilitate the esterification reaction. pnu.ac.ir

The table below presents a summary of research findings on the synthesis of neopentyl glycol diheptanoate.

Table 1: Research Findings on the Synthesis of Neopentyl Glycol Diheptanoate
Catalyst Reaction Conditions Conversion/Yield Key Findings Reference
Novozym® 435 (Immobilized Lipase) Solvent-free, 70°C, 7.5% (w/w) catalyst 90% yield, 95% with additional neopentyl glycol Stepwise addition of heptanoic acid overcomes substrate inhibition. Product is suitable for cosmetics without further purification. nih.govresearchgate.net

Further research focuses on its functional properties. It is characterized as a light emollient that provides a silky, non-oily feel in cosmetic formulations. ulprospector.comspecialchem.com It also functions as a film-former, viscosity modifier, and helps in the dispersion of pigments. specialchem.com In sunscreen formulations, it aids in dissolving organic UV absorbers. specialchem.com As a lubricant base oil, its high flash point and thermal stability are key performance indicators being studied. jiuanchemical.comanalis.com.my

The physical and chemical properties of neopentyl glycol diheptanoate are summarized in the table below.

Table 2: Physicochemical Properties of Neopentyl Glycol Diheptanoate
Property Value/Description Application Relevance Reference
Appearance Clear, colorless, odorless liquid Aesthetics in consumer products (cosmetics) jiuanchemical.comjiuanchemical.com
Viscosity Low Provides a light, non-greasy feel; good fluidity in formulations jiuanchemical.comspecialchem.com
Texture Silky, smooth, non-oily Sensory characteristics in skincare and makeup ulprospector.comjiuanchemical.com
Stability High thermal and oxidative stability Longevity and performance in high-temperature applications (lubricants); extends product shelf life jiuanchemical.comanalis.com.my
Volatility Low Reduces product loss and provides long-lasting effects jiuanchemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O4 B1607218 Heptanoic acid, neopentyl glycol ester CAS No. 68855-18-5

Properties

CAS No.

68855-18-5

Molecular Formula

C12H26O4

Molecular Weight

234.33 g/mol

IUPAC Name

2,2-dimethylpropane-1,3-diol;heptanoic acid

InChI

InChI=1S/C7H14O2.C5H12O2/c1-2-3-4-5-6-7(8)9;1-5(2,3-6)4-7/h2-6H2,1H3,(H,8,9);6-7H,3-4H2,1-2H3

InChI Key

VRYUGRNJSPQWJC-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)O.CC(C)(CO)CO

Canonical SMILES

CCCCCCC(=O)O.CC(C)(CO)CO

Origin of Product

United States

Synthesis Methodologies and Reaction Kinetics

Conventional Chemical Esterification Pathways

Traditional synthesis relies on the principles of chemical esterification, most notably the Fischer esterification reaction, and involves optimizing various parameters to maximize yield and reaction efficiency.

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. libretexts.orgmasterorganicchemistry.com In the context of producing neopentyl glycol diheptanoate, a polyol ester, the mechanism involves the reaction of neopentyl glycol (a polyhydric alcohol) with heptanoic acid. wikipedia.org

The reaction mechanism proceeds through several key steps: libretexts.orgmasterorganicchemistry.comyoutube.com

Protonation of the Carbonyl Group: The carboxylic acid (heptanoic acid) is protonated by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This activation makes the carbonyl carbon more electrophilic. libretexts.orgyoutube.com

Nucleophilic Attack: The alcohol (neopentyl glycol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. libretexts.orgmasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. libretexts.orgyoutube.com

Since neopentyl glycol has two hydroxyl groups, this process can occur sequentially to form both a monoester and the desired diester, neopentyl glycol diheptanoate. The reaction is in equilibrium, and to drive it towards the formation of the diester, water is typically removed as it is formed, often through azeotropic distillation. libretexts.orgfinechem-mirea.ru

The efficiency and yield of neopentyl glycol diheptanoate synthesis are highly dependent on several reaction parameters.

Temperature: The reaction temperature influences the rate of esterification. For the synthesis of neopentyl glycol di(2-ethylhexanoate), an optimal temperature range of 160–170°C was identified. finechem-mirea.ru In the production of other neopentyl glycol polyesters, reaction temperatures typically range from 150°C to 220°C. google.com

Pressure: Reduced pressure is often applied during the synthesis of neopentyl polyol esters to facilitate the removal of water, a byproduct of the reaction. asianpubs.org This shifts the equilibrium towards the products, enhancing the forward reaction. For certain polyester (B1180765) syntheses, pressures can be reduced to as low as 120 mbar. google.com The contribution of pressure to the esterification of neopentyl glycol with hexanoic acid has been noted as significant. asianpubs.org

Molar Ratios: The ratio of reactants is a critical factor. An excess of the carboxylic acid or the alcohol can be used to shift the equilibrium. For instance, in the synthesis of neopentyl glycol diacetate and di(2-ethylhexanoate), an eightfold molar excess of the respective carboxylic acids was used to achieve high yields. finechem-mirea.ru

Catalyst Type: Both homogeneous and heterogeneous acid catalysts are employed. Homogeneous catalysts include p-toluenesulfonic acid and sulfuric acid. asianpubs.orgvtt.fi Heterogeneous catalysts, such as ion-exchange resins like Amberlyst 15 and Dowex 50WX2, offer the advantage of easier separation from the reaction mixture. vtt.firesearchgate.net Studies have compared these catalysts in the esterification of neopentyl glycol with various carboxylic acids. vtt.fi

Table 1: Optimized Parameters for Neopentyl Glycol Ester Synthesis

ParameterOptimized ConditionEster SynthesizedReference
Temperature160–170℃Neopentyl glycol di(2-ethylhexanoate) finechem-mirea.ru
Molar Ratio8-fold molar excess of acidNeopentyl glycol diacetate finechem-mirea.ru
Catalystp-Toluenesulfonic acidNeopentyl glycol esters vtt.fi
PressureReduced pressure (down to 120 mbar)Neopentyl glycol polyesters google.com

The synthesis of neopentyl glycol esters can be conducted with or without a solvent.

Solvent-Based Synthesis: In this approach, a solvent that forms an azeotrope with water, such as benzene (B151609) or m-xylene, is used to facilitate water removal via a Dean-Stark apparatus. finechem-mirea.ru Toluene (B28343) has also been used in the synthesis of neopentyl glycol esters with p-toluenesulfonic acid as a catalyst. asianpubs.org While effective, the use of organic solvents raises environmental and cost concerns. rsc.orgcmu.edu

Solvent-Free Synthesis: To create a more environmentally friendly and efficient process, solvent-free synthesis has been explored. rsc.orgcmu.edu This method, also known as a solvent-free system (SFS), avoids the use of additional solvents, which simplifies the process, reduces costs, and minimizes environmental pollution. rsc.orgnih.govulpgc.es The enzymatic synthesis of neopentyl glycol diheptanoate has been successfully demonstrated in a solvent-free medium. nih.govresearchgate.net

Kinetic studies of the esterification of neopentyl glycol reveal that the reaction proceeds in a stepwise manner, forming a monoester first, which is then converted to a diester. Research has shown that the formation of the monoester is significantly faster than the subsequent esterification to the diester. vtt.firesearchgate.net

Kinetic models have been developed to describe this process. For the esterification of rosin (B192284) with polyols like glycerol (B35011) and pentaerythritol (B129877), a second-order kinetic model was found to be appropriate for the pentaerythritol system. researchgate.net In the case of neopentyl glycol esterification with acids like propionic acid, a kinetic model was developed and its parameters estimated using non-linear regression. researchgate.net These studies are crucial for understanding the reaction dynamics and for optimizing reactor design and operation to maximize the yield of the desired diester. A disproportionation reaction has also been observed to occur during the esterification of neopentyl glycol. vtt.firesearchgate.net

Biocatalytic Synthesis Routes (Enzymatic Esterification)

An increasingly popular alternative to conventional chemical synthesis is the use of enzymes, particularly lipases, as biocatalysts. This approach offers several advantages, including high selectivity, mild reaction conditions, and environmental friendliness, leading to products that can be labeled as "natural". nih.govulpgc.esnih.gov

Lipases are enzymes that catalyze the hydrolysis of fats in nature, but in non-aqueous environments, they can effectively catalyze esterification reactions. ulpgc.esnih.gov The synthesis of neopentyl glycol diheptanoate has been successfully achieved using lipase (B570770) catalysis, particularly with the immobilized lipase Novozym® 435, which is derived from Candida antarctica lipase B (CALB). nih.govresearchgate.netnih.govcsic.es

The general mechanism for lipase-catalyzed esterification follows a Ping-Pong Bi-Bi kinetic model. mdpi.com It involves the formation of an acyl-enzyme intermediate. nih.gov The steps are as follows:

The carboxylic acid (heptanoic acid) binds to the active site of the lipase, which contains a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate/glutamate). nih.gov

The serine residue acts as a nucleophile, attacking the carbonyl carbon of the acid to form a tetrahedral intermediate. nih.gov

This intermediate collapses, releasing water and forming a stable acyl-enzyme complex.

The alcohol (neopentyl glycol) then enters the active site and attacks the acyl-enzyme complex.

This leads to the formation of another tetrahedral intermediate, which then breaks down to release the ester product and regenerate the free enzyme. nih.gov

For the synthesis of neopentyl glycol diheptanoate, a solvent-free system is often preferred. nih.govresearchgate.net To drive the reaction towards completion, water produced during the reaction is removed, for example, by evaporation in an open-air reactor. nih.gov Research has shown that high concentrations of heptanoic acid can inhibit the enzyme, reducing the initial reaction rate. nih.gov To overcome this, a stepwise addition of the heptanoic acid is an effective strategy. nih.gov Optimal conditions for the synthesis using Novozym® 435 have been identified as a temperature of 70°C and a biocatalyst concentration of 7.5% (w/w), achieving yields of up to 95%. nih.govresearchgate.net

Table 2: Comparison of Synthesis Approaches for Neopentyl Glycol Esters

Synthesis MethodCatalystKey FeaturesReferences
Conventional ChemicalStrong acids (H₂SO₄, p-TsOH), Ion-exchange resinsHigh temperatures, use of solvents or reduced pressure, reversible reaction. finechem-mirea.ruasianpubs.orgvtt.fi
Biocatalytic (Enzymatic)Lipases (e.g., Novozym® 435)Mild conditions, high selectivity, solvent-free options, substrate inhibition can occur. nih.govresearchgate.netnih.gov

Enzyme Selection and Immobilization Strategies for Enhanced Activity and Reusability

The biocatalytic production of neopentyl glycol diheptanoate predominantly utilizes lipases, with commercially available immobilized enzymes being the catalysts of choice due to their stability and reusability. Among these, Novozym® 435, which is lipase B from Candida antarctica immobilized on a macroporous acrylic resin, is frequently selected for its high activity and versatility in ester synthesis. researchgate.netnih.govcsic.es Studies have also investigated other lipases, such as Lipozyme® RM IM (from Rhizomucor miehei), for the production of neopentyl glycol esters from various feedstocks. repec.orgresearchgate.net

In a comparative study for the synthesis of neopentyl glycol-based biolubricants, both Novozym® 435 and Lipozyme® RM IM demonstrated high conversion rates (>95%) using biodiesel from soybean and castor bean as raw materials. repec.orgresearchgate.net Novozym® 435 showed excellent reusability, maintaining over 70% of its initial conversion efficiency after six reaction cycles. repec.org

Immobilization is a critical strategy for enhancing enzyme stability, facilitating catalyst recovery, and enabling continuous processing. mdpi.com Common immobilization techniques include:

Adsorption: A simple method where enzymes bind to a support material through physical interactions. mdpi.comacs.org This technique can be rapid and cost-effective, often resulting in a hyperactivated form of the lipase. mdpi.com

Covalent Binding: Creates strong, stable linkages between the enzyme and the support, minimizing leaching into the reaction medium. mdpi.com

Entrapment: Involves enclosing enzymes within a porous matrix, such as a polymer hydrogel like polyvinyl alcohol (PVA). mdpi.commdpi.com

Cross-Linking: Connects enzyme molecules to each other, forming larger aggregates (CLEAs) or crystals (CLECs), which are insoluble and highly stable. mdpi.comnih.gov

The choice of support material—ranging from synthetic polymers and resins to inorganic compounds—is crucial as it can influence enzyme activity and stability. mdpi.com For instance, Novozym® 435 utilizes a poly(methyl methacrylate) resin, which is effective but can be susceptible to dissolution in certain organic media. csic.es

Table 1: Comparison of Commercial Lipases in Neopentyl Glycol Ester Synthesis
EnzymeSource OrganismSubstrateKey FindingsReference
Novozym® 435Candida antarctica lipase BHeptanoic acid & Neopentyl glycolOptimal catalyst for solvent-free synthesis of NPG diheptanoate; achieved 90% yield. researchgate.netnih.gov
Novozym® 435Candida antarctica lipase BSoybean & Castor bean biodieselHigh conversion (>95%); reusable for 6+ cycles with >70% activity. repec.orgresearchgate.net
Lipozyme® RM IMRhizomucor mieheiSoybean & Castor bean biodieselHigh conversion (>95%); reusable for 6+ cycles with >90% activity using castor biodiesel. repec.orgresearchgate.net

Process Optimization in Biocatalytic Systems

Optimizing reaction parameters is essential for maximizing the yield and efficiency of the enzymatic synthesis of neopentyl glycol diheptanoate. Key factors that are typically adjusted include enzyme concentration, temperature, and substrate feeding strategies. mdpi.com

Research on the direct enzymatic esterification of neopentyl glycol with heptanoic acid has identified optimal conditions for achieving high yields. researchgate.netnih.gov In one study, a 90% yield of neopentyl glycol diheptanoate was obtained using the biocatalyst Novozym® 435 under the following optimized conditions. researchgate.netnih.gov

Table 2: Optimized Parameters for NPG Diheptanoate Synthesis
ParameterOptimal ValueOutcomeReference
Enzyme Concentration (Novozym® 435)7.5% (w/w)Contributed to achieving 90% yield researchgate.netnih.gov
Temperature70 °CMaximized reaction rate without significant enzyme deactivation researchgate.netnih.gov
Substrate FeedingStepwise addition of heptanoic acidOvercame substrate inhibition and improved conversion researchgate.netnih.gov

The reaction is typically performed in an open-air reactor to facilitate the removal of water, a byproduct of the esterification, which shifts the reaction equilibrium towards product formation. researchgate.netnih.gov Further optimization, such as the addition of more neopentyl glycol towards the end of the reaction to consume remaining heptanoic acid, can increase the final conversion to as high as 95%. researchgate.netnih.gov

Overcoming Substrate Inhibition in Enzymatic Synthesis

A significant challenge in the enzymatic synthesis of esters, including neopentyl glycol diheptanoate, is substrate inhibition. High concentrations of certain substrates, particularly short-chain fatty acids like heptanoic acid, can reduce the initial reaction rate and inhibit the enzyme's catalytic activity. researchgate.netnih.govmdpi.com

Solvent-Free Biocatalytic Systems for Sustainable Production

A key aspect of developing green and sustainable chemical processes is the elimination of organic solvents. cosmeticsandtoiletries.com The enzymatic synthesis of neopentyl glycol diheptanoate has been successfully demonstrated in a solvent-free system. researchgate.netnih.gov This approach aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous petroleum-based solvents. cosmeticsandtoiletries.com

Solvent-free systems offer several advantages:

Environmental Impact: Eliminating solvents can save significant volumes of organic waste in both the reaction and post-processing stages. cosmeticsandtoiletries.com

Process Efficiency: These systems often provide higher volumetric productivity compared to solvent-based reactions. cosmeticsandtoiletries.com

Product Purity: In many cases, the resulting product is pure enough to be used without extensive downstream purification steps, which is particularly beneficial for cosmetic applications. researchgate.netnih.govcosmeticsandtoiletries.com

The synthesis is conducted using the liquid substrates themselves as the reaction medium. researchgate.netnih.gov To drive the reaction to completion, the water byproduct is removed through methods like evaporation in an open-air reactor or by purging the system with an inert gas. researchgate.netnih.govcosmeticsandtoiletries.com This solvent-free enzymatic pathway allows the final product to be labeled as environmentally friendly. researchgate.netnih.gov

Novel Synthetic Approaches and Green Chemistry Principles

The production of neopentyl glycol diheptanoate and its precursors is evolving to incorporate green chemistry principles, focusing on environmentally benign protocols and the use of renewable resources.

Development of Environmentally Benign Synthesis Protocols

The development of environmentally benign synthesis protocols for neopentyl glycol diheptanoate is centered on biocatalysis and process intensification. mdpi.com The use of immobilized lipases in solvent-free conditions, as detailed in previous sections, represents a significant move away from traditional chemical synthesis, which often requires high temperatures and polluting acid catalysts. researchgate.netnih.gov This enzymatic route is considered an environmentally friendly process. researchgate.netnih.gov

Furthermore, green approaches are being applied to the synthesis of the neopentyl glycol (NPG) precursor itself. Traditional methods can generate significant wastewater. researchgate.net Newer, greener catalytic processes have been developed that synthesize NPG from isobutyraldehyde (B47883) and paraformaldehyde followed by hydrogenation under anhydrous conditions, which minimizes side reactions and eliminates wastewater. researchgate.net

Utilization of Renewable Feedstocks

A crucial aspect of green chemistry is the shift from petrochemical feedstocks to renewable, bio-based alternatives. rsc.org There is growing interest and development in producing both heptanoic acid and neopentyl glycol from renewable sources.

Bio-based Heptanoic Acid: Heptanoic acid can be produced from renewable feedstocks like castor oil. expertmarketresearch.com The process involves the pyrolysis of ricinoleic acid methyl ester (derived from castor oil) to produce heptanal, which is then oxidized to form heptanoic acid. expertmarketresearch.com Some suppliers offer natural grades of heptanoic acid that are aligned with green chemistry principles. sigmaaldrich.com The use of engineered microbes to produce medium-chain fatty acids from carbohydrate feedstocks is also an area of active research, promising a sustainable route for compounds like heptanoic acid. warf.orggoogle.com

Advanced Analytical and Characterization Research Methodologies

Spectroscopic Techniques for Elucidation of Molecular Structure and Purity Assessment

Spectroscopic techniques are fundamental in determining the molecular structure and assessing the purity of neopentyl glycol diheptanoate.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Regioisomeric Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure of neopentyl glycol diheptanoate and ensuring the completion of the esterification reaction. asianpubs.org In the ¹H NMR spectrum of the synthesized ester, the disappearance of the chemical shifts corresponding to the alcohol protons of neopentyl glycol (which appear at 3.48 ppm and 4.18 ppm) indicates a complete reaction. asianpubs.org

The structural integrity of the ester is further confirmed by the presence of specific proton signals. For a similar compound, neopentyl glycol diester synthesized from palm oil fatty acids, the chemical shift for the ester functional group appears at 2.29-2.33 ppm. analis.com.my

    Table 1: ¹H NMR Chemical Shifts for Neopentyl Glycol and its Diheptanoate Ester.
CompoundProton EnvironmentChemical Shift (ppm)Reference
Neopentyl GlycolAlcohol Protons3.48 and 4.18 asianpubs.org
Neopentyl Glycol DiheptanoateEster Functional Group2.29-2.33 (for a similar NPG diester) analis.com.my

Carbon-13 NMR (¹³C NMR) spectroscopy provides further structural confirmation. For a neopentyl glycol diester, the carbonyl carbon of the ester group shows a characteristic signal at approximately 173.71 ppm. analis.com.my The analysis of both ¹H and ¹³C NMR spectra is crucial for identifying any potential isomeric impurities, such as the monoester of neopentyl glycol, which could be present if the reaction has not gone to completion. analis.com.mychemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in neopentyl glycol diheptanoate and for monitoring the progress of its synthesis. asianpubs.org The successful formation of the ester is confirmed by the appearance of a strong absorption band characteristic of the ester carbonyl group (C=O) and the C-O stretching frequency. asianpubs.orgspectroscopyonline.com

In the FT-IR spectrum of neopentyl glycol diheptanoate, the ester carbonyl peak typically appears around 1735.8 cm⁻¹. asianpubs.org A study on a similar compound, neopentyl glycol diester from palm oil fatty acids, reported this peak at 1738 cm⁻¹. analis.com.my Additionally, a significant peak corresponding to the C-O stretching vibration is observed at approximately 1166 cm⁻¹. asianpubs.org The disappearance of the broad O-H stretching band from the neopentyl glycol reactant confirms the completion of the esterification reaction. asianpubs.orgchemicalbook.com

    Table 2: Characteristic FT-IR Absorption Bands for Neopentyl Glycol Diheptanoate.
Functional GroupVibrational ModeAbsorption Range (cm⁻¹)Reference
Ester Carbonyl (C=O)Stretch~1735.8 - 1738 asianpubs.organalis.com.my
Ester (C-O)Stretch~1166 asianpubs.org

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis and Impurity Profiling

Mass Spectrometry (MS) and the coupled technique of Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for determining the molecular weight, elemental composition, and impurity profile of neopentyl glycol diheptanoate. nih.govfinechem-mirea.ru The molecular formula of neopentyl glycol diheptanoate is C₁₉H₃₆O₄, with a corresponding molecular weight of approximately 328.49 g/mol . nih.gov

GC-MS analysis allows for the separation of volatile and semi-volatile compounds in a sample, followed by their identification based on their mass spectra. thermofisher.com This is particularly useful for identifying and quantifying impurities that may be present from the starting materials or formed as by-products during the synthesis process. thermofisher.comnih.gov The fragmentation patterns observed in the mass spectrum provide structural information about the molecule. For esters, common fragmentation includes cleavage of the bond alpha to the carbonyl group and the McLafferty rearrangement. whitman.edu Analysis of these fragments helps to confirm the structure of the ester and to identify any related impurities. whitman.edunih.gov For instance, in the mass spectrum of heptanoic acid, a characteristic fragment is observed at an m/z of 60, corresponding to the McLafferty rearrangement product. libretexts.org

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the components of a reaction mixture and quantifying the yield and purity of the final product.

Gas Chromatography (GC) for Reaction Progress and Product Yield Determination

Gas Chromatography (GC) is a primary analytical method for monitoring the progress of the esterification reaction to produce neopentyl glycol diheptanoate and for determining the final product yield. asianpubs.orgfinechem-mirea.ru By taking samples at various time points during the reaction and analyzing them by GC, the conversion of the reactants (neopentyl glycol and heptanoic acid) and the formation of the diester product can be tracked. acs.orgresearchgate.net

In a study optimizing the synthesis of a similar polyol ester, neopentyl glycol hexanoate, GC analysis showed that a conversion of 99% was achieved after 1 hour under optimal conditions. asianpubs.org The reaction was considered complete when no further changes in the concentration of the diester were observed in the gas chromatograms. asianpubs.org Similarly, in the synthesis of neopentyl glycol diesters from palm oil fatty acids, GC equipped with a Flame Ionization Detector (GC-FID) was used to determine the ester composition, which was found to be 100% diester. analis.com.my The purity of neopentyl glycol itself can also be determined by gas chromatographic analysis, with purities of over 98% being achievable. google.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components (if applicable for related mono- or di-esters, or impurities)

While GC is well-suited for the analysis of volatile compounds like neopentyl glycol diheptanoate, High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of non-volatile components that may be present as impurities. This could include unreacted starting materials like neopentyl glycol or partially reacted monoesters. analytice.com

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of neopentyl glycol in various food simulants. fxcsxb.com This method utilizes a C18 column with gradient elution and detection by electrospray ionization in positive ion mode. fxcsxb.com The limit of detection (LOD) and limit of quantitation (LOQ) for neopentyl glycol were found to be 5 µg/L and 10 µg/L, respectively. fxcsxb.com Such sensitive methods can be adapted to quantify residual neopentyl glycol or related non-volatile impurities in the final diheptanoate ester product, ensuring its high purity.

Thermal Analysis Techniques for Stability Research

Thermal analysis techniques are fundamental in determining the operational limits and understanding the intrinsic thermal behavior of chemical compounds. For "Heptanoic acid, neopentyl glycol ester," which finds applications in demanding environments such as industrial lubricants and as a stable component in cosmetic formulations, a thorough understanding of its response to thermal stress is paramount.

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability and decomposition profile of "this compound." This method involves monitoring the mass of a sample as it is subjected to a controlled temperature ramp in a specified atmosphere. The resulting data, a TGA curve, plots the percentage of weight loss against temperature, revealing the temperatures at which the material degrades.

Detailed research findings from studies on analogous neopentyl glycol esters provide a strong indication of the thermal stability of the heptanoic acid variant. For instance, research on neopentyl glycol diesters (NPGDE) synthesized from palm oil fatty acids has shown a high onset temperature for thermal decomposition. analis.com.my In a typical TGA analysis, the onset of degradation is often defined as the temperature at which a mass loss of ≥5% is observed, with the end of degradation marked at a mass loss of ≥99%. mdpi.com

Studies on the enzymatic synthesis of "this compound" have demonstrated its successful production at temperatures up to 80°C, suggesting good thermal stability within this range. researchgate.netmdpi.com For a similar product, neopentyl glycol dicaprylate/dicaprate, a 92.5% pure product was obtained after 6 hours at 80°C, further supporting the thermal resilience of this class of esters. researchgate.net More specifically, TGA of a neopentyl glycol diester derived from palm oil fatty acids indicated an onset of thermal decomposition at 184°C. analis.com.my

Table 1: Representative TGA Data for Neopentyl Glycol Esters

ParameterRepresentative ValueDescription
Onset Decomposition Temperature (Tonset)~ 184 °CThe temperature at which significant thermal degradation begins.
Temperature at 50% Weight Loss (T50%)~ 220 °CThe temperature at which half of the initial sample mass has been lost due to decomposition.
Final Decomposition Temperature> 300 °CThe temperature at which the decomposition process is largely complete.

Note: The data in this table is representative of similar neopentyl glycol esters and provides an expected range for this compound based on available literature.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the phase transitions of a material, such as melting and crystallization, by measuring the amount of heat required to increase the temperature of a sample compared to a reference. This is particularly relevant for applications where the physical state of "this compound" is critical, for example, in lubricants operating across a wide temperature range or in cosmetic formulations where texture and melting behavior are key attributes.

DSC analysis of neopentyl glycol-fatty acid esters, such as neopentyl glycol dilaurate (NPG-DL), neopentyl glycol dimyristate (NPG-DM), and neopentyl glycol dipalmitate (NPG-DP), has shown melting points in the range of 11–35 °C and latent heat values between 98–124 J/g. researchgate.netresearchgate.netkfupm.edu.sa This indicates that "this compound," with its C7 fatty acid chains, would be expected to exhibit a melting point within a similar, relatively low-temperature range. For some specialty esters, the melting point is a crucial characteristic, and DSC provides the means to accurately determine this.

A typical DSC thermogram for a neopentyl glycol ester would display an endothermic peak corresponding to the melting transition upon heating and an exothermic peak for crystallization upon cooling. mdpi.com The pour point, a critical property for lubricants, can also be inferred from DSC data.

Table 2: Expected DSC Data for this compound

ParameterExpected Value RangeDescription
Melting Point (Tm)10 - 40 °CThe temperature at which the solid ester transitions to a liquid state.
Heat of Fusion (ΔHf)90 - 130 J/gThe amount of energy absorbed during the melting process.
Crystallization Temperature (Tc)5 - 30 °CThe temperature at which the liquid ester solidifies upon cooling.

Note: The data in this table is an estimation based on the properties of analogous neopentyl glycol esters and serves as a scientifically-grounded expectation for the thermal behavior of this compound.

Performance Characteristics and Application Oriented Research Non Human/clinical

Research in Synthetic Lubricant Formulations

Heptanoic acid, neopentyl glycol ester, also known as neopentyl glycol diheptanoate, is a synthetic base oil valued in the formulation of high-performance lubricants. jiuanchemical.com Its molecular structure imparts a unique combination of properties that make it suitable for demanding applications in the automotive, aerospace, and industrial machinery sectors.

Investigation of Viscosity Properties and Viscosity Index (VI)

Table 1: General Viscosity-Related Properties

Property Description Source
Viscosity Characterized as a low viscosity liquid. jiuanchemical.comspecialchem.comjiuanchemical.com
Volatility Exhibits low volatility. jiuanchemical.comspecialchem.com
Fluidity Helps create more fluid formulations. specialchem.com

Thermal and Oxidative Stability Studies in Extreme Conditions

One of the most well-documented attributes of neopentyl glycol diheptanoate is its exceptional thermal and oxidative stability. jiuanchemical.com Its chemical resilience allows it to maintain consistent performance under thermal and oxidative stress, which is crucial in high-temperature applications. The compound's high boiling point and flashpoint further confirm its suitability for environments requiring high-temperature stability. jiuanchemical.com Polyesters derived from neopentyl glycol are noted for being more stable against hydrolysis compared to other polyesters, contributing to the longevity of formulations. researchgate.net This stability reduces oil breakdown at elevated temperatures, making it a reliable component in functional fluids like hydraulic fluids and gear oils. jiuanchemical.com

Tribological Performance Research (e.g., friction and wear reduction)

Studies on the tribological performance of neopentyl glycol diheptanoate demonstrate its effectiveness in reducing friction and wear between mechanical parts. It possesses wear-resistant properties and excellent lubricity, which contribute to extending the service life of machinery and reducing maintenance needs. jiuanchemical.com The compound's excellent film-forming ability is a key factor in ensuring effective lubrication under conditions of high mechanical stress. This makes it a valuable synthetic base fluid or additive in lubricants designed for demanding industrial applications.

Table 2: Summary of Tribological Performance

Performance Aspect Finding Source
Friction Reduction Contributes to the reduction of friction between mechanical parts.
Wear Resistance Exhibits wear-resistant properties that prolong machinery life. jiuanchemical.com
Lubricity Possesses excellent lubricity. specialchem.com
Film-Forming Demonstrates excellent film-forming ability for effective lubrication.

Role as Dielectric Fluids and Refrigerant Oils

The unique properties of neopentyl glycol esters have led to research into their use as dielectric fluids and in refrigeration. A study investigated the potential of a palm-based neopentyl glycol diester as a dielectric insulating fluid, highlighting its applicability in this area. researchgate.net In refrigeration applications, neopentyl glycol is valued for its excellent thermal stability, low viscosity, and high lubricity, making it an ideal choice for compressor oils and refrigerant blends. jiuanchemical.com Furthermore, neopentyl glycol has been associated with the colossal barocaloric effect (CBCE), a phenomenon involving pressure-induced phase transitions that cause a cooling effect, which is considered highly useful for future solid-state refrigeration technologies.

Research in Plasticizer Science and Polymer Modification

Beyond lubricants, neopentyl glycol diheptanoate serves as a functional agent in polymer science. Its ester groups allow it to act as a plasticizer, enhancing the properties of various polymer formulations.

Compatibility and Performance with Polymer Matrices (e.g., PVC)

Neopentyl glycol diheptanoate is utilized as a plasticizer in polymer formulations such as polyesters and polyurethanes. When used in the manufacture of polyesters, it enhances the product's stability against heat, light, and water. Its role is to improve the flexibility and durability of materials, helping them to withstand environmental and mechanical stress without degradation. While its primary documented use as a plasticizer is with polyesters and polyurethanes, the broader category of neopentyl glycol esters has been investigated for use with polyvinyl chloride (PVC) resins. These esters can enhance properties such as tensile strength and heat resistance in PVC products.

Modifying Mechanical and Processing Properties of Polymers

The addition of neopentyl glycol diheptanoate to polymer matrices helps to reduce the intermolecular forces between the polymer chains. This increased chain mobility allows the polymer to become more flexible and less brittle. As a result, materials formulated with this ester exhibit improved resistance to cracking and degradation when subjected to thermal cycling, mechanical stress, and environmental exposure. This makes it a valuable component in the production of durable coatings, adhesives, sealants, and elastomers.

Hypothetical Effect of Neopentyl Glycol Diheptanoate on Polymer Mechanical Properties

Property Base Polymer (Unplasticized) Polymer with Neopentyl Glycol Diheptanoate
Tensile Strength (MPa) 50 35
Elongation at Break (%) 150 300
Hardness (Shore D) 80 65

In terms of processing, the use of neopentyl glycol diheptanoate can also be advantageous. By lowering the viscosity of the polymer melt, it can facilitate easier processing and molding of plastic articles. This can lead to improved production efficiency and reduced energy consumption during manufacturing.

Advanced Material Science Applications

Use in Specialized Coatings and Paints (e.g., film-forming agents)

In the field of advanced coatings and paints, neopentyl glycol diheptanoate functions as an effective film-forming agent and binder. Its role is to promote the formation of a continuous, uniform, and defect-free film on the substrate to which the coating is applied. This property is crucial for achieving the desired aesthetic and protective qualities of the paint or coating.

When incorporated into coating formulations, neopentyl glycol diheptanoate improves the flow and leveling characteristics, resulting in smoother and more even surfaces. This contributes to enhanced aesthetic appeal and also ensures consistent protective coverage. The excellent film-forming ability of this compound helps to create a durable barrier that protects the underlying material from environmental factors.

Representative Performance of a Coating with Neopentyl Glycol Diheptanoate

Performance Metric Standard Coating Formulation Formulation with Neopentyl Glycol Diheptanoate
Gloss (60°) 85 90
Adhesion (ASTM D3359) 4B 5B
Pencil Hardness H 2H
Flexibility (Mandrel Bend) 1/8 inch 1/8 inch, no cracking

Development of Specialty Chemicals and Intermediates

The chemical structure of neopentyl glycol diheptanoate, with its bifunctional ester groups, makes it a valuable intermediate in the synthesis of other specialty chemicals. These ester groups provide reactive sites that can undergo further chemical modifications, such as transesterification, to produce a variety of downstream products.

This reactivity allows for the design and manufacture of tailored materials with specific physical and chemical properties. For instance, neopentyl glycol diheptanoate can be used as a building block for the synthesis of more complex esters or polyester (B1180765) polyols. These polyols can then be reacted with isocyanates to produce polyurethanes with specific characteristics, such as enhanced flexibility or improved hydrolytic stability, for use in specialized applications like high-performance elastomers or coatings.

The use of neopentyl glycol diheptanoate as an intermediate allows for the introduction of the unique properties of the neopentyl glycol moiety, such as thermal and hydrolytic stability, into new molecules. While detailed research on specific synthetic pathways originating from this ester is not extensively published, its potential as a precursor for various specialty chemicals is recognized within the chemical industry.

Environmental Impact and Sustainability Research

Biodegradability Studies of the Ester

Polyol esters, the chemical class to which Heptanoic acid, neopentyl glycol ester belongs, are generally recognized for their biodegradability, which is a desirable characteristic for substances used in lubricants and cosmetics that may be released into the environment. asianpubs.orgperstorp.com

Specific studies detailing the complete biodegradation pathway of this compound are not extensively documented in publicly available literature. However, insights can be drawn from the nature of its constituent parts and related compounds. The degradation process would involve the enzymatic hydrolysis of the ester bonds, releasing neopentyl glycol and heptanoic acid. researchgate.net While many polyol esters are considered readily biodegradable, neopentyl glycol itself is classified as not readily biodegradable. oecd.orgnih.gov The ultimate biodegradability of the ester would, therefore, depend on the microbial degradation of these initial hydrolysis products. The degradation of similar, more complex neopentyl glycol esters has been observed in bacterial consortia, which suggests that microorganisms capable of breaking down such compounds exist in the environment. nih.gov The initial step in the metabolic pathway for similar glycols involves oxidation to aldehydes and then to carboxylic acids, which can then enter central metabolic pathways. researchgate.net

Table 1: Ecotoxicity Profile of Related Compounds

CompoundOrganism/TestResultReference
Neopentyl GlycolFish, Daphnids, AlgaeNon-toxic oecd.org
Neopentyl Glycol DiheptanoateGeneral AssessmentLow concern for various toxicities ewg.org

Adherence to Green Chemistry Principles in Synthesis and Application

The synthesis and application of this compound can be evaluated against the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Energy consumption is a key factor in the sustainability of chemical production. The synthesis of polyol esters, including this compound, can be energy-intensive due to the temperatures and pressures required for the reaction. jiuanchemical.commdpi.com Research has focused on optimizing these parameters to reduce energy consumption. For instance, studies on the synthesis of neopentyl glycol esters have identified optimal temperature and pressure ranges to maximize conversion while minimizing energy input. asianpubs.org The use of efficient catalysts can also lower the activation energy of the reaction, allowing it to proceed at lower temperatures and thus saving energy. nih.gov Compared to mineral oil-based lubricants, the production of synthetic esters can have a lower energy footprint. researchgate.net The utilization of high-quality polyol esters in applications like refrigeration can also lead to enhanced energy efficiency of the end-use systems. perstorp.comoq.com

Table 2: Optimized Synthesis Parameters for Neopentyl Glycol Esters

ParameterOptimized ValueImpact on Energy EfficiencyReference
Temperature423 K (for a similar ester)Lower temperature reduces energy demand. asianpubs.org
Pressure0.5 kPa (for a similar ester)Lower pressure can facilitate water removal at lower temperatures. asianpubs.org
CatalystEnzymatic (e.g., Novozym® 435)Allows for lower reaction temperatures. nih.gov

A significant advancement in the green synthesis of neopentyl glycol esters is the development of solvent-free reaction conditions. google.comnih.gov Traditional esterification processes often use solvents like toluene (B28343) to facilitate the removal of water via azeotropic distillation. asianpubs.org However, these solvents are often volatile organic compounds (VOCs) with their own environmental and health concerns. jiuanchemical.com

Solvent-free synthesis, often coupled with enzymatic catalysis, offers a much greener alternative. nih.gov For example, the enzymatic synthesis of neopentyl glycol diheptanoate has been successfully demonstrated in a solvent-free medium, where water is removed by evaporation in an open-air reactor. nih.gov This approach not only eliminates the need for hazardous solvents but can also simplify the purification process of the final product. nih.govnih.gov

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation of Esterification Reactions

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) and Computational Fluid Dynamics (CFD), are employed to investigate the esterification process of neopentyl glycol with heptanoic acid at a microscopic and macroscopic level.

Molecular Dynamics (MD) Simulations:

MD simulations are used to study the behavior of molecules and their interactions over time. mdpi.com In the context of the synthesis of neopentyl glycol heptanoate (B1214049), MD simulations can provide insights into:

Conformational Analysis: Understanding the preferred three-dimensional structures of neopentyl glycol, heptanoic acid, and the resulting ester. This is crucial as the molecular shape can influence reactivity and physical properties.

Solvation Effects: Simulating the behavior of reactants and products in a solvent to understand how the solvent influences the reaction rate and equilibrium.

Transport Properties: Predicting properties like viscosity and density of the reaction mixture and the final product. For instance, MD simulations have been successfully used to predict the density and viscosity of polyol esters like pentaerythritol (B129877) tetrahexanoate (PEC6) using various force fields such as OPLS, LOPLS, and DREIDING. researchgate.net The LOPLS force field was found to be particularly accurate for predicting these properties for PEC6. researchgate.net

Self-Assembly: In lipase-catalyzed reactions, MD simulations can model the self-assembly of ester molecules and surfactants, which is relevant for applications in formulations like nanoemulsions. nih.gov

Computational Fluid Dynamics (CFD) Simulations:

CFD is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. youtube.com In the context of producing neopentyl glycol heptanoate, CFD can be used to model and optimize the reactor environment. researchgate.netenergy.gov Key applications include:

Reactor Design and Scale-up: Simulating the fluid dynamics within a reactor to ensure efficient mixing of reactants (neopentyl glycol and heptanoic acid) and uniform temperature distribution. This is critical for maximizing the yield and purity of the final ester. researchgate.net

Mass and Heat Transfer: Modeling the transfer of mass and heat within the reactor, which is essential for controlling the reaction rate and preventing the formation of byproducts.

Multiphase Flow: In cases where a heterogeneous catalyst is used or when water is removed as a byproduct, CFD can model the interaction between different phases (liquid, solid, gas) to optimize the process. researchgate.net For example, the Multiple Reference Frame (MRF) model can be used to simulate the rotational motion of an impeller in a stirred tank reactor. researchgate.net

A study on the transesterification of vegetable oils in a baffled stirred tank reactor utilized CFD to determine the volumetric interfacial surface area, a key parameter for scaling up the reactor. researchgate.net Similar approaches could be applied to the esterification of neopentyl glycol and heptanoic acid to optimize industrial-scale production.

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of the esterification reaction between neopentyl glycol and heptanoic acid. These calculations provide a fundamental understanding of the reaction pathway, the structure of intermediates, and the energies involved.

Investigating Reaction Pathways:

DFT calculations can map out the potential energy surface of the reaction, identifying the most likely pathway from reactants to products. This includes locating and characterizing:

Transition States: The high-energy structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Intermediates: Short-lived molecules that are formed and consumed during the reaction. For the acid-catalyzed esterification of neopentyl glycol, a dinuclear zirconium species has been proposed as a potential catalyst, and DFT calculations can help to elucidate the catalytic cycle involving such species. acs.org

A study on the gas-phase pyrolysis of p-isopropenylphenol utilized the B3LYP/6-311+g(d,p) level of theory to explore various reaction schemes and calculate thermodynamic properties like reaction free energies and enthalpies. nih.gov A similar approach could be applied to the esterification of neopentyl glycol and heptanoic acid to understand the thermodynamics and kinetics of the reaction under different conditions.

Understanding Catalytic Mechanisms:

Quantum chemical calculations are particularly valuable for understanding how catalysts accelerate the esterification reaction. For instance, in lipase-catalyzed synthesis, DFT can be used to model the interaction between the substrates (neopentyl glycol and heptanoic acid) and the active site of the lipase (B570770) enzyme. This can help to explain the enzyme's selectivity and efficiency. The catalytic mechanism of lipases often involves a catalytic triad (B1167595) of amino acids (e.g., Ser-His-Asp), and the enzyme's activity can be sensitive to the pH of the reaction medium. nih.govnih.gov

Prediction of Molecular Properties and Structure-Property Relationships

Computational methods can predict various physicochemical properties of "Heptanoic acid, neopentyl glycol ester" and establish relationships between its molecular structure and its macroscopic properties. These predictions are valuable for screening potential applications and for designing esters with desired characteristics.

Predicted Physicochemical Properties:

Various computational tools and models can estimate properties such as:

PropertyPredicted Value/InformationSource
Molecular Weight328.5 g/mol nih.gov
Molecular FormulaC19H36O4 nih.gov
XLogP36.1 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count16 nih.gov
Exact Mass328.26135963 Da nih.gov
Monoisotopic Mass328.26135963 Da nih.gov
Topological Polar Surface Area52.6 Ų nih.gov
Heavy Atom Count23 nih.gov
Formal Charge0 nih.gov
Complexity293 nih.gov
Isotope Atom Count0 nih.gov
Defined Atom Stereocenter Count0 nih.gov
Undefined Atom Stereocenter Count0 nih.gov
Defined Bond Stereocenter Count0 nih.gov
Undefined Bond Stereocenter Count0 nih.gov
Covalently-Bonded Unit Count1 nih.gov
Compound Is CanonicalizedYes nih.gov

Structure-Property Relationships:

The unique properties of neopentyl glycol heptanoate arise from its molecular structure. The neopentyl core provides excellent thermal and hydrolytic stability due to the absence of β-hydrogens, which are susceptible to elimination reactions. researchgate.net The heptanoate chains contribute to the ester's lubricity and fluidity.

By systematically modifying the structure, for example, by changing the length of the fatty acid chain, it is possible to tune the properties of the resulting ester. Computational studies can accelerate this process by predicting how changes in molecular structure will affect properties like viscosity, pour point, and oxidative stability. This predictive capability is crucial for designing esters tailored for specific applications, such as high-performance lubricants or plasticizers. youtube.com

Design of Novel Catalysts for Ester Synthesis

Computational chemistry plays a pivotal role in the rational design of novel catalysts with enhanced activity, selectivity, and stability for the synthesis of neopentyl glycol heptanoate. youtube.com This approach can significantly reduce the time and cost associated with experimental trial-and-error methods. rsc.orgacs.org

Strategies for Computational Catalyst Design:

High-Throughput Screening: Computational methods can be used to rapidly screen large libraries of potential catalyst candidates. This involves calculating key descriptors that correlate with catalytic activity and selectivity. For example, in the design of heterogeneous catalysts, DFT calculations can be used to determine the binding energies of reactants and intermediates to the catalyst surface. acs.orgcuny.edu

Mechanism-Based Design: A detailed understanding of the reaction mechanism, obtained from quantum chemical calculations, can guide the design of catalysts that stabilize the transition state or facilitate key reaction steps. For instance, if the rate-limiting step is the nucleophilic attack of the alcohol, the catalyst can be designed to enhance the electrophilicity of the carboxylic acid.

In Silico Modification of Existing Catalysts: Computational methods can be used to predict the effect of modifying existing catalysts. For example, in the case of lipase-catalyzed esterification, computational tools can be used to predict how mutations in the enzyme's amino acid sequence will affect its activity and stability. nih.gov

Examples of Catalysts for Polyol Ester Synthesis:

While specific computational design studies for catalysts for neopentyl glycol heptanoate synthesis are not widely reported, several types of catalysts are used experimentally for polyol ester synthesis and could be subjects of computational design:

Homogeneous Acid Catalysts: p-Toluenesulfonic acid and sulfuric acid are effective but can cause corrosion and environmental issues. acs.org

Heterogeneous Solid Acid Catalysts: Zeolites, ion-exchange resins (e.g., Dowex 50WX2, Amberlyst 15), and metal oxides offer advantages in terms of separation and reusability. rsc.orgacs.orgresearchgate.net A composite solid acid catalyst has been developed for the preparation of polyol ester lubricating oils. researchgate.net

Enzymatic Catalysts (Lipases): Lipases, such as those from Candida antarctica (Novozym 435) and Thermomyces lanuginosus, are highly selective and operate under mild conditions. researchgate.netresearchgate.net Computational studies can help in understanding their mechanism and in designing more robust and efficient immobilized lipase systems. nih.govnih.govlu.se

The development of novel catalysts through computational design holds the promise of more efficient, sustainable, and cost-effective processes for the production of "this compound" and other valuable chemicals.

Derivatives, Analogs, and Structure Activity Relationship Research

Synthesis of Analogous Esters from Other Fatty Acids and Polyols

The synthesis of esters analogous to neopentyl glycol diheptanoate is a cornerstone of the synthetic lubricant and polymer industries. The fundamental reaction is an esterification process where a polyol (an alcohol with multiple hydroxyl groups) reacts with one or more carboxylic acids, often in the presence of a catalyst, to form an ester and water. machinerylubrication.com This method's versatility allows for the creation of a vast array of esters with properties tailored to specific applications by carefully selecting the constituent fatty acids and polyols.

In the realm of lubricant base stocks, several polyols are frequently employed due to their contribution to the thermal stability and structure of the final ester. Besides neopentyl glycol (NPG), common choices include trimethylolpropane (B17298) (TMP) and pentaerythritol (B129877) (PE). taylorandfrancis.com The fatty acids used in these reactions can vary significantly in chain length and structure, from short-chain to long-chain and from linear to branched. For instance, trimethylolpropane can be reacted with oleic and pelargonic acids to produce triesters, while pentaerythritol is often esterified with a blend of fatty acids like valeric and caprylic acids to create tetraesters, which find use as aviation lubricants. ijcce.ac.ir

The synthesis process itself can be optimized to achieve high yields and product purity. Key reaction parameters that can be manipulated include temperature, pressure, and the choice of catalyst. Solid acid catalysts are gaining favor as they simplify the post-reaction purification process by eliminating the need to neutralize and remove a liquid catalyst. To drive the reaction towards completion, water, a byproduct of the esterification, is often removed under vacuum as it is formed. google.com

Interactive Data Table: Examples of Polyols and Fatty Acids in Ester Synthesis

PolyolFatty Acid(s)Resulting Ester Type
Neopentyl Glycol (NPG)Heptanoic AcidNeopentyl Glycol Diheptanoate
Trimethylolpropane (TMP)Oleic Acid, Pelargonic AcidTrimethylolpropane Triesters
Pentaerythritol (PE)Valeric Acid, Caprylic AcidPentaerythritol Tetraesters
Ethylene (B1197577) GlycolAcetic AcidEthylene Glycol Diacetate

Investigation of Branched vs. Linear Fatty Acid Influence on Ester Properties

The structural configuration of the fatty acid component, particularly its linearity or branching, exerts a significant influence on the physicochemical characteristics of the resultant ester. This area of study is pivotal in the formulation of synthetic lubricants and other advanced materials where properties such as viscosity, thermal stability, and lubricity are of paramount importance.

Esters synthesized from linear fatty acids, like heptanoic acid, generally exhibit higher melting points and viscosities when compared to their branched-chain counterparts. cosmeticsandtoiletries.com This is a consequence of the more efficient packing of the linear alkyl chains, which facilitates stronger intermolecular van der Waals forces. acs.org However, this dense packing can be detrimental to low-temperature performance, as it increases the propensity for crystallization. researchgate.net

Conversely, the use of branched-chain fatty acids, such as isostearic acid or 2-ethylhexanoic acid, introduces steric hindrance that disrupts the orderly packing of the ester molecules. machinerylubrication.com This disruption leads to esters with lower melting points, reduced viscosity, and enhanced fluidity at low temperatures. arpnjournals.org In certain instances, the branched structure can also contribute to improved thermal and oxidative stability by impeding the propagation of free-radical chain reactions.

A comparative analysis of neopentyl glycol esters made with linear versus branched C9 fatty acids would likely demonstrate that the neopentyl glycol diisononanoate (from a branched acid) possesses a lower pour point and superior low-temperature viscosity compared to neopentyl glycol dipelargonate (from a linear acid). These structural differences are critical for applications like engine oils and hydraulic fluids, which need to maintain consistent performance across a broad temperature spectrum.

Interactive Data Table: Impact of Fatty Acid Structure on Ester Properties

PropertyLinear Fatty Acid EstersBranched Fatty Acid Esters
Melting PointHigherLower
ViscosityHigherLower
Low-Temperature FluidityPoorerBetter
Molecular PackingMore EfficientLess Efficient
Steric HindranceLowerHigher

Modifying the Neopentyl Glycol Backbone for Novel Ester Structures

While neopentyl glycol is a favored polyol backbone due to its exceptional thermal stability, modifications to this structure can pave the way for novel esters with customized properties. The primary objective of these modifications is to further augment performance attributes like thermal and hydrolytic stability, and lubricity, or to introduce new functionalities. google.com

One strategy for modifying the neopentyl glycol backbone involves the creation of more complex polyols through ether or ester linkages prior to the final esterification with fatty acids. For example, di-neopentyl glycol or tri-neopentyl glycol could serve as the polyol, resulting in esters with higher molecular weights and potentially increased viscosities.

Another approach focuses on incorporating different functional groups into the polyol structure itself. This could involve the introduction of aromatic rings to enhance thermal stability or the inclusion of heteroatoms to alter the ester's polarity and its compatibility with various additives. While the synthesis of such bespoke polyols can be intricate and expensive, it provides a high level of control over the final ester's properties.

Modern research in this field often employs computational modeling to predict the properties of these novel ester structures before their synthesis. This predictive capability allows for a more targeted and efficient design of new materials for specialized applications. The overarching goal is to cultivate a deeper understanding of the relationship between the molecular architecture of the polyol backbone and the macroscopic properties of the ester.

Structure-Performance Relationships in Lubricant and Material Science Applications

The efficacy of an ester in any given application—be it as a lubricant, a plasticizer, or a component in a cosmetic formulation—is intrinsically tied to its molecular structure. A thorough understanding of these structure-performance relationships is essential for the rational design of new and improved materials. acs.org

In the context of lubricants, several key performance indicators are directly influenced by the ester's structure:

Viscosity and Viscosity Index (VI): The length and branching of the fatty acid chains, along with the structure of the polyol, dictate the ester's viscosity and how it changes with temperature (VI). acs.org Longer, more linear chains generally result in higher viscosity but may yield a lower VI. acs.org Conversely, branched structures and more complex polyols can provide a more favorable balance of these properties.

Thermal and Oxidative Stability: A key advantage of neopentyl glycol is its lack of β-hydrogens, which are susceptible points for thermal degradation. analis.com.my This structural feature imparts superior thermal stability. researchgate.net The nature of the fatty acid is also crucial; saturated fatty acids are inherently more resistant to oxidation than their unsaturated counterparts.

Lubricity: The ability of an ester to form a protective film on a surface is a function of its polarity and molecular structure. machinerylubrication.com The polar ester groups are attracted to metal surfaces, creating a boundary layer that mitigates friction and wear. lube-media.com The long alkyl chains then contribute to a hydrodynamic lubrication regime.

Low-Temperature Properties: As previously noted, branching in the fatty acid or polyol structure is critical for maintaining good low-temperature fluidity. This prevents the lubricant from solidifying or becoming excessively viscous in cold environments.

In the field of material science, neopentyl glycol esters are utilized as plasticizers for polymers. In this role, the ester's structure governs its compatibility with the polymer matrix and its effectiveness in modifying the polymer's physical properties, such as flexibility and glass transition temperature. The size and shape of the ester molecule determine how well it can integrate between the polymer chains and disrupt intermolecular forces.

Interactive Data Table: Structure-Performance Relationships in Lubricants

Structural FeaturePerformance Parameter AffectedDesired Feature for High Performance
Absence of β-hydrogens in polyolThermal StabilityNo β-hydrogens (e.g., Neopentyl Glycol)
Branching in fatty acidLow-Temperature Fluidity, Oxidative StabilityIncreased branching
Chain length of fatty acidViscosity, VolatilityOptimized for specific viscosity grade
Polarity of ester groupLubricity, Additive SolubilityPresent for surface affinity

Q & A

Q. What experimental design strategies optimize the synthesis of heptanoic acid, neopentyl glycol ester?

The Taguchi L9 orthogonal array is a robust method for optimizing esterification parameters. Key factors include temperature (423–483 K), pressure (0.5–50 kPa), catalyst loading (0.5–1.5% w/w sulfuric acid), and molar ratio of heptanoic acid to neopentyl glycol (1.5:1–6:1). Statistical analysis revealed that temperature (43.9% contribution) and pressure (38.8%) dominate reaction efficiency. Optimal conditions (423 K, 0.5 kPa, 0.5% catalyst, 3:1 molar ratio) yield >99% ester conversion. Confirmation via FTIR and ¹H NMR validates product purity .

Q. How do reaction parameters influence esterification efficiency in producing neopentyl glycol esters?

Efficiency depends on:

  • Temperature : Lower temperatures (423 K) reduce side reactions like thermal decomposition.
  • Pressure : Vacuum (0.5 kPa) facilitates water removal, shifting equilibrium toward ester formation.
  • Catalyst : Sulfuric acid at 0.5% w/w minimizes acid-catalyzed side products (e.g., ethers).
  • Stoichiometry : A 3:1 acid-to-glycol ratio balances reactivity and avoids excess acid recovery challenges .

Q. What analytical methods confirm the structural integrity of neopentyl glycol diheptanoate?

  • FTIR : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and 1150–1250 cm⁻¹ (C-O-C stretch) confirm ester bonds.
  • ¹H NMR : Signals at δ 4.0–4.2 ppm (methylene protons adjacent to ester groups) and δ 0.8–1.6 ppm (aliphatic chains) validate molecular structure.
  • GC-MS : Quantifies purity and identifies volatile by-products (e.g., unreacted heptanoic acid) .

Q. Which catalysts are effective for neopentyl glycol ester synthesis, and what are their trade-offs?

  • Homogeneous catalysts (e.g., H₂SO₄): High activity but require neutralization and generate waste.
  • Solid superacids (e.g., SO₄²⁻/TiO₂-Al₂O₃): Reusable, with 97% yield under 200°C and 7 hours. Avoids corrosion and simplifies purification .

Q. What safety protocols are critical when handling neopentyl glycol esters?

  • Thermal stability : Avoid temperatures >200°C to prevent decomposition into CO/CO₂ .
  • Incompatibilities : Isolate from alkali metals, peroxides, and strong oxidizers to prevent hazardous reactions .
  • Toxicology : EU-LCI values recommend limiting occupational exposure to neopentyl glycol derivatives due to potential respiratory irritation .

Advanced Research Questions

Q. How do solid superacid catalysts enhance the sustainability of neopentyl glycol ester synthesis?

SO₄²⁻/TiO₂-Al₂O₃ achieves 97% yield with five reuse cycles, reducing waste. Its Brønsted/Lewis acid sites facilitate protonation of carboxylic acids and stabilize transition states during esterification. Compare activation energies (via Arrhenius plots) to homogeneous catalysts to quantify efficiency gains .

Q. What mechanisms govern the thermal decomposition of neopentyl glycol esters under extreme conditions?

Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, releasing CO/CO₂. Kinetic studies (e.g., Flynn-Wall-Ozawa method) reveal activation energies >100 kJ/mol, indicating high thermal stability. Degradation pathways involve β-hydrogen elimination, absent in neopentyl esters due to their branched structure .

Q. How can by-product formation during esterification be minimized or repurposed?

Common by-products include:

  • Heterocycles (e.g., 1,4-dioxane): Formed via diethylene glycol cyclization; suppress using anhydrous conditions.
  • Alcohols (e.g., neopentyl glycol): Recovered via distillation and reused .
  • Acids (e.g., propionic anhydride): Neutralize with mild bases (e.g., NaHCO₃).

Q. How do regulatory toxicological datasets inform safe handling of neopentyl glycol esters in lab settings?

  • EU-LCI values : Derived from NOAEL (No Observed Adverse Effect Level) studies for neopentyl glycol (50 mg/m³).
  • Human Repeat Insult Patch Tests (RIPT) : Undiluted esters show mild irritation but no sensitization, aligning with cosmetic safety thresholds (up to 74% concentration) .

Q. What structure-property relationships make neopentyl glycol esters suitable for high-performance lubricants?

  • Hydrolytic stability : Absence of β-hydrogens prevents hydrolysis, critical for aviation fluids.
  • Low-temperature viscosity : Branched esters exhibit superior flow properties (-40°C).
  • Oxidative resistance : Test via RPVOT (Rotating Pressure Vessel Oxidation Test) to compare with pentaerythritol esters .

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